molecular formula C5H5N3O B1283474 3-Aminopyrazine-2-carbaldehyde CAS No. 32710-14-8

3-Aminopyrazine-2-carbaldehyde

Cat. No. B1283474
CAS RN: 32710-14-8
M. Wt: 123.11 g/mol
InChI Key: OWUMNLRPYPXBIO-UHFFFAOYSA-N
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Patent
US05622913

Procedure details

A suspension of 3-aminopyrazine methanol, 6.3 g (0.05 mol) and manganese dioxide (38.0 g) in 400 mL of chloroform is stirred at room temperature for two hours and the resulting solid is filtered off. The filtrate is evaporated to dryness which gives the desired product as a yellow crystalline solid, (5.00 g, 82% yield) having a melting point 110°-114° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][CH:5]=[CH:6][N:7]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[NH2:1][C:2]1[C:3]([CH:8]=[O:9])=[N:4][CH:5]=[CH:6][N:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=CN1)CO
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
38 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid is filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=NC=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.